

## **Basic characterization of 3-Methylisoquinoline**

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Compound of Interest		
Compound Name:	3-Methylisoquinoline	
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An In-depth Technical Guide on the Core Characterization of 3-Methylisoquinoline

### Introduction

**3-Methylisoquinoline** is a heterocyclic aromatic organic compound with the molecular formula C<sub>10</sub>H<sub>9</sub>N.[1][2] It belongs to the isoquinoline family, which is characterized by a fused benzene and pyridine ring system.[3] Specifically, **3-Methylisoquinoline** features a methyl group substituted at the third carbon position of the isoquinoline ring.[3][4] This compound typically appears as a colorless to pale yellow liquid or solid, depending on purity and temperature, and possesses a characteristic aromatic odor.[3][4]

The isoquinoline nucleus is a significant scaffold in medicinal chemistry and is found in numerous natural products, including a large number of alkaloids derived from the amino acid tyrosine.[5][6] Due to their potential biological activities, **3-Methylisoquinoline** and its derivatives are of considerable interest in the pharmaceutical and agrochemical industries, often serving as key building blocks in the synthesis of more complex bioactive molecules.[1][3] This guide provides a comprehensive overview of the fundamental chemical and physical properties, spectroscopic characterization, synthesis, and safety information for **3-Methylisoquinoline**, intended for researchers, scientists, and professionals in drug development.

## **Chemical and Physical Properties**

The core physicochemical properties of **3-Methylisoquinoline** are summarized in the table below. These properties are essential for its handling, application in synthesis, and purification. The compound is sparingly soluble in water but shows good solubility in common organic



solvents such as ethanol, acetone, diethyl ether, and chloroform.[1][3][4] Like its parent compound isoquinoline, it is a weak base.[7]

Property	Value	Source(s)
IUPAC Name	3-methylisoquinoline	[8]
CAS Number	1125-80-0	[2][8]
Molecular Formula	C10H9N	[2][8]
Molecular Weight	143.19 g/mol	[2][9]
Appearance	Colorless to pale yellow liquid or solid	[3][4]
Melting Point	63-65 °C	[2][9]
Boiling Point	251 °C	[2][9]
Density	1.0584 g/cm³ (estimate)	[2]
рКа	5.66 ± 0.30 (Predicted)	[1][2]
Water Solubility	919 mg/L (at 20 °C)	[1][2]
InChI Key	FVVXWRGARUACNW- UHFFFAOYSA-N	[8][9]
Canonical SMILES	CC1=CC2=CC=CC=C2C=N1	[1]

## **Spectroscopic Characterization**

Spectroscopic analysis is critical for confirming the identity and purity of **3-Methylisoquinoline**. Below are the expected spectroscopic data and general experimental protocols.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.



Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz) Note: Chemical shifts (δ) are predicted based on the analysis of the isoquinoline scaffold and typical methyl group resonances. Actual values may vary.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~8.9 - 9.2	S	1Н	H-1	The proton at C1 is highly deshielded due to the adjacent nitrogen atom.
~7.4 - 7.9	m	4H	H-5, H-6, H-7, H- 8	Aromatic protons on the benzene ring, appearing as a complex multiplet.
~7.3 - 7.5	S	1H	H-4	Aromatic proton on the pyridine ring.
~2.6	S	3Н	-СН₃	Singlet for the methyl group protons at the C3 position.

Predicted <sup>13</sup>C NMR Data (Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz)



Chemical Shift (δ) ppm	Assignment	Notes
~152	C-1	Deshielded due to proximity to nitrogen.
~150	C-3	Quaternary carbon attached to the methyl group and nitrogen.
~120 - 136	C-4, C-4a, C-5, C-6, C-7, C-8, C-8a	Aromatic carbons of the fused ring system.
~20 - 25	-CH₃	Carbon of the methyl group.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified 3-Methylisoquinoline in approximately
  0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>) in a 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Use standard parameters, such as a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans to ensure a good signal-to-noise ratio.[10]
- <sup>13</sup>C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[10]
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

**Key IR Absorptions** 



Wavenumber (cm⁻¹)	Vibration Type	Intensity
3000 - 3100	C-H stretch (aromatic)	Medium
2850 - 3000	C-H stretch (aliphatic -CH₃)	Medium
~1600	C=C stretch (aromatic)	Medium-Strong
~1500	C=N stretch (in-ring)	Medium-Strong
1350 - 1450	C-H bend (aliphatic -CH₃)	Medium

Experimental Protocol: IR Spectroscopy

- Sample Preparation:
  - For solid samples (if below melting point): Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.
  - For liquid samples (if molten): Place a drop of the liquid between two NaCl or KBr plates to form a thin film.
- Data Acquisition: Place the prepared sample in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm<sup>-1</sup>.
- Background Correction: Acquire a background spectrum of the empty sample holder (or pure KBr pellet/salt plates) and subtract it from the sample spectrum to remove atmospheric (CO<sub>2</sub>, H<sub>2</sub>O) and accessory-related absorptions.

### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

**Expected Mass Spectrometry Data** 



m/z Value	Interpretation	Notes
143	[M] <sup>+</sup>	Molecular ion peak, corresponding to the molecular weight of C10H9N.
142	[M-H] <sup>+</sup>	Loss of a hydrogen radical, a common fragmentation for aromatic compounds.
115	[M-H-HCN]+ or [M-C2H4]+	Loss of hydrogen cyanide (HCN) from the pyridine ring or ethylene from fragmentation.

#### Experimental Protocol: Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce characteristic fragment ions. Electrospray Ionization (ESI) is common for LC-MS and typically produces the protonated molecular ion [M+H]<sup>+</sup> at m/z 144.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and key fragment ions to confirm the structure.

## Synthesis and Reactivity

Several methods exist for the synthesis of isoquinoline derivatives.[7] One common approach involves the cyclization of substituted phenylethylamines. A specific preparation method involves the reaction of benzylamine with 1,1-dimethoxypropan-2-one followed by reductive amination and subsequent cyclization.[2]



#### Experimental Protocol: Synthesis of 3-Methylisoquinoline

This protocol is a generalized procedure based on reductive amination followed by cyclization as described in the literature.[2]

#### Reductive Amination:

- To a solution of benzylamine (1.0 eq) and 1,1-dimethoxypropan-2-one (1.0 eq) in a suitable solvent like dichloromethane at room temperature, add sodium triacetoxyborohydride (1.4 eq) in one portion.
- Stir the reaction mixture at room temperature overnight.
- Quench the reaction by adding a saturated solution of sodium bicarbonate and stir for 30 minutes. Separate the organic layer.
- Wash the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the intermediate amine.

#### Cyclization:

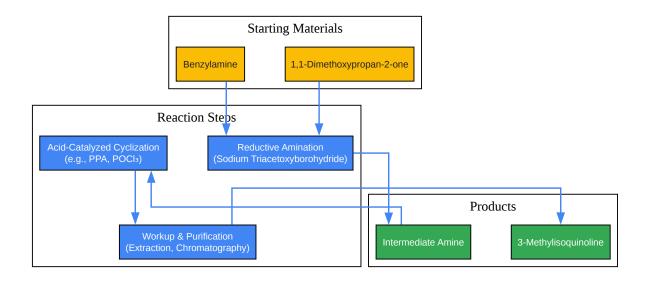
- The crude intermediate from the previous step is treated with a strong acid (e.g., polyphosphoric acid or sulfuric acid) and heated.
- For example, the intermediate can be heated in the presence of phosphorus pentoxide and phosphorus oxychloride.
- The reaction mixture is then carefully quenched with ice and basified to a high pH (e.g.,
  14) using concentrated sodium hydroxide.[2]

#### Purification:

- Extract the product from the basified aqueous solution using an organic solvent like dichloromethane.
- Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.



- Purify the resulting crude product by column chromatography or distillation to obtain pure
  3-Methylisoquinoline.[2]
- Confirm the structure of the final product using the spectroscopic methods described above (NMR, MS).[2]



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Caption: General workflow for the synthesis of **3-Methylisoquinoline**.

### Reactivity

The reactivity of **3-Methylisoquinoline** is influenced by the electron-withdrawing effect of the nitrogen atom in the pyridine ring and the electron-donating nature of the methyl group. The C1 position is susceptible to nucleophilic attack, while the benzene ring can undergo electrophilic substitution. The methyl group at C3 is generally less reactive than a methyl group at the C1 position due to electronic effects.[5]

# **Applications in Drug Development**

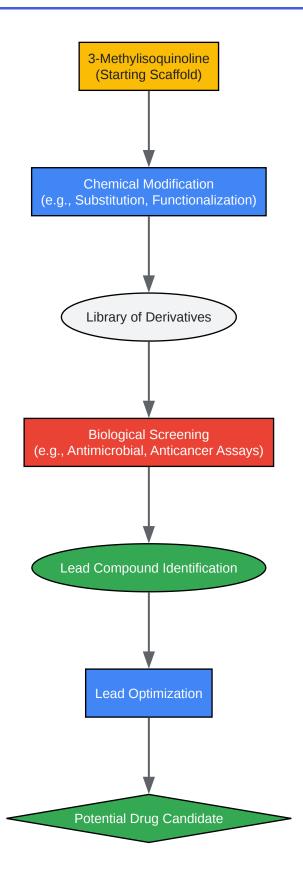


## Foundational & Exploratory

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Isoquinoline and its derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including potential antimicrobial and anticancer properties.[1][3] **3-Methylisoquinoline** serves as a versatile building block for the synthesis of more complex, polysubstituted isoquinolines, which are explored as novel therapeutic agents.[1][4] Its structure can be modified at various positions to optimize pharmacological activity, making it a valuable starting material in drug discovery pipelines.





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